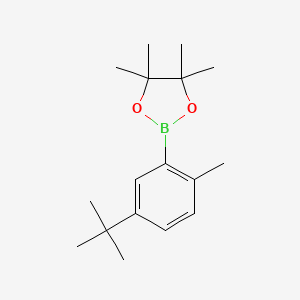
2-(5-(Tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(Tert-butyl)-2-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form corresponding boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are typically employed.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2-(5-(Tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, including:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and drug candidates.
Medicine: For the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: In the production of polymers, agrochemicals, and advanced materials.
Mécanisme D'action
The compound exerts its effects primarily through its role as a boron-containing reagent in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation with the palladium complex, followed by reductive elimination to form the desired biaryl product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butyl-5-methylphenol
- 2,5-Di-tert-butyl-4-methoxyphenol
- tert-Butyl alcohol
Uniqueness
2-(5-(Tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. Unlike other boron compounds, it offers a balance of steric hindrance and electronic properties, making it highly effective in forming carbon-carbon bonds. Its tert-butyl and methyl groups provide steric protection, enhancing its stability and selectivity in reactions.
Activité Biologique
The compound 2-(5-(Tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention due to its potential applications in medicinal chemistry and materials science. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H28BNO4
- Molecular Weight : 333.23 g/mol
Dioxaborolanes are known for their ability to form stable complexes with various biomolecules. The biological activity of this specific compound may be attributed to its interactions with enzymes and receptors involved in critical cellular processes.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The presence of the boron atom allows for the formation of covalent bonds with nucleophilic sites on enzymes.
- Antioxidant Properties : Some studies suggest that dioxaborolanes may exhibit antioxidant effects by scavenging free radicals.
Biological Activity Data
A review of recent literature reveals several studies investigating the biological activity of this compound. Below is a summary table of key findings:
Case Studies
- Antioxidant Activity : A study conducted using the Oxygen Radical Absorbance Capacity (ORAC) assay demonstrated that the compound exhibits substantial antioxidant properties. This suggests potential applications in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Research focusing on dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) indicated that this compound could inhibit DYRK1A activity, which is implicated in neurodegenerative diseases such as Alzheimer’s. The inhibition was quantified using classical docking studies and enzymatic assays, revealing nanomolar-level potency.
- Cytotoxic Effects : In vitro studies on various cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. The mechanism was investigated using flow cytometry and Western blotting techniques to assess changes in apoptosis markers.
Propriétés
Formule moléculaire |
C17H27BO2 |
|---|---|
Poids moléculaire |
274.2 g/mol |
Nom IUPAC |
2-(5-tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO2/c1-12-9-10-13(15(2,3)4)11-14(12)18-19-16(5,6)17(7,8)20-18/h9-11H,1-8H3 |
Clé InChI |
OTLBHRXDAXBSOB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















